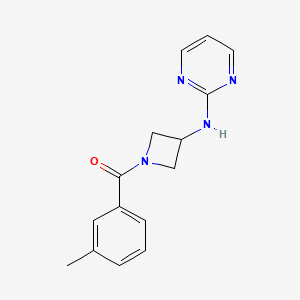
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(m-tolyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of (4/3-(pyrimidin-2-ylamino)benzoyl)hydrazine-1-carboxamide/carbothioamide derivatives were synthesized and evaluated for anticancer activity as RXRα antagonists . Another study reported the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives using two methods, namely, using trimethylamine as a classical method and using magnesium oxide nanoparticles .Molecular Structure Analysis
The molecular structure of this compound includes a pyrimidine and a tolyl group attached to an azetidine ring. Further structural analysis would require more specific data such as NMR or X-ray crystallography results.Aplicaciones Científicas De Investigación
Antimicrobial and Antitubercular Activities
One study focused on the synthesis of new pyrimidine-azetidinone analogues, demonstrating their potential in antimicrobial and antitubercular applications. The synthesized compounds were tested against bacterial and fungal strains, as well as Mycobacterium tuberculosis, showcasing their promise in designing further active compounds for these diseases (M. Chandrashekaraiah et al., 2014).
Anticancer Agents
Novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives were synthesized and exhibited significant anticancer activity. This research suggests the potential for these compounds to be developed into effective anticancer agents (H. Hafez et al., 2016).
Riboflavin Biosynthesis in Archaea
Another application involves the role of pyrimidine nucleotide reductase in the biosynthesis of riboflavin in archaea, providing insights into the evolutionary aspects of riboflavin production and potential biotechnological applications (M. Graupner et al., 2002).
Synthesis of Highly Functionalized Compounds
The synthesis and evaluation of functionalized 2-azetidinones for their potential use as intermediates in creating highly functionalized compounds were investigated. This study contributes to the understanding of the chemistry of azetidinones and their application in synthesizing complex molecules (Y. Dejaegher et al., 2004).
PET Imaging in Parkinson's Disease
Research into the synthesis of a potential PET imaging agent for the LRRK2 enzyme in Parkinson's disease highlights the applicability of pyrimidine derivatives in medical diagnostics and the study of neurodegenerative diseases (Min Wang et al., 2017).
Direcciones Futuras
Propiedades
IUPAC Name |
(3-methylphenyl)-[3-(pyrimidin-2-ylamino)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O/c1-11-4-2-5-12(8-11)14(20)19-9-13(10-19)18-15-16-6-3-7-17-15/h2-8,13H,9-10H2,1H3,(H,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRBKIHXMBJUOOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CC(C2)NC3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Pyrimidin-2-ylamino)azetidin-1-yl)(m-tolyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

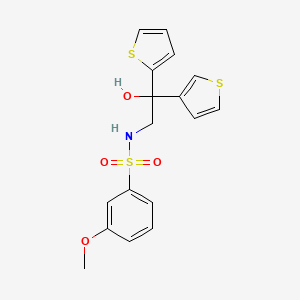
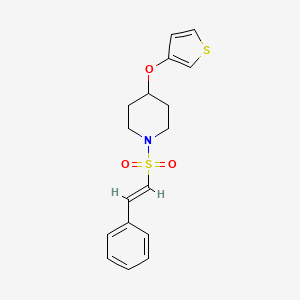
![N-benzyl-3-(4-bromophenylsulfonyl)-N-ethylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2860496.png)
![7-bromo-N-[2-oxo-2-(thiophen-2-yl)ethyl]-1-benzoxepine-4-carboxamide](/img/structure/B2860499.png)
![N'-[cyano(2,4-difluorophenyl)methyl]-N-(4-methylphenyl)ethanediamide](/img/structure/B2860500.png)
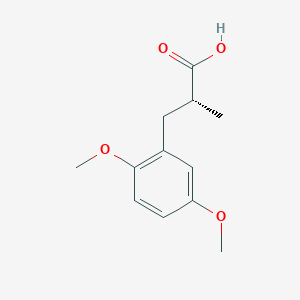
![4-(8-chloro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-4-yl)benzoic acid](/img/structure/B2860504.png)
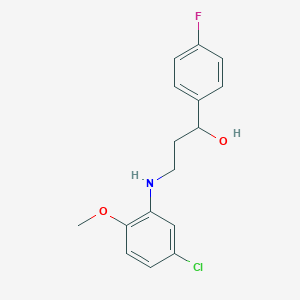
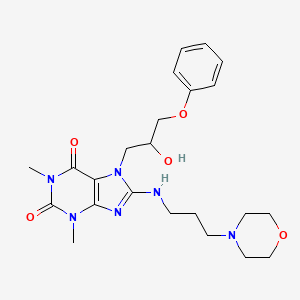
![1-({[5-(2,3-Dihydro-1,4-benzodioxin-2-yl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B2860508.png)
![1-(2-((3,4-dimethoxyphenyl)amino)-2-oxoethyl)-N-(2-methylbenzo[d]thiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2860509.png)
![3-[(4-Bromophenyl)methylsulfinylmethyl]-4-ethyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazole](/img/structure/B2860512.png)
![2-[(4-fluorophenyl)methyl]-5-methoxy-1H-1,3-benzodiazole hydrochloride](/img/structure/B2860514.png)
